molecular formula C7H11ClN2O2S B2397584 1-sec-butyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1245808-44-9

1-sec-butyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2397584
CAS No.: 1245808-44-9
M. Wt: 222.69
InChI Key: TUNSDONYUQYIRX-UHFFFAOYSA-N
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Scientific Research Applications

1-sec-butyl-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-sec-butyl-1H-pyrazole-5-sulfonyl chloride typically involves the formation of the pyrazole ring followed by sulfonylation. One common method includes the reaction of 1-sec-butyl-1H-pyrazole with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-sec-butyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thioesters.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Sulfinic acids.

Mechanism of Action

The mechanism of action of 1-sec-butyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .

Comparison with Similar Compounds

Similar Compounds

  • 1-sec-butyl-1H-pyrazole-5-sulfonic acid
  • 1-sec-butyl-1H-pyrazole-5-sulfonamide
  • 1-sec-butyl-1H-pyrazole-5-sulfonate esters

Uniqueness

1-sec-butyl-1H-pyrazole-5-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which makes it highly reactive and versatile for various chemical transformations. This reactivity distinguishes it from its sulfonic acid, sulfonamide, and sulfonate ester counterparts, which are generally less reactive .

Properties

IUPAC Name

2-butan-2-ylpyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-3-6(2)10-7(4-5-9-10)13(8,11)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNSDONYUQYIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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